molecular formula C16H17ClN2O2 B1384980 N-(5-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide CAS No. 1020722-95-5

N-(5-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide

Cat. No.: B1384980
CAS No.: 1020722-95-5
M. Wt: 304.77 g/mol
InChI Key: GEUWSDLHVJIJNY-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide is an acetamide derivative characterized by a 5-amino-2-methylphenyl group attached to the acetamide nitrogen and a 4-chloro-3-methylphenoxy substituent on the acetyl moiety. This structure confers unique physicochemical and biological properties, making it relevant in medicinal chemistry and agrochemical research.

Properties

IUPAC Name

N-(5-amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-10-3-4-12(18)8-15(10)19-16(20)9-21-13-5-6-14(17)11(2)7-13/h3-8H,9,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEUWSDLHVJIJNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)NC(=O)COC2=CC(=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The nitration of 2-methylphenol to produce 5-nitro-2-methylphenol.

    Reduction: The reduction of 5-nitro-2-methylphenol to obtain 5-amino-2-methylphenol.

    Acylation: The acylation of 5-amino-2-methylphenol with 2-(4-chloro-3-methylphenoxy)acetyl chloride to form the final product.

The reaction conditions for these steps typically involve the use of strong acids for nitration, reducing agents such as hydrogen gas or metal catalysts for reduction, and acylating agents for the final step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The chloro group can be reduced to form the corresponding hydroxy compound.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while substitution of the chloro group can produce various substituted derivatives.

Scientific Research Applications

N-(5-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The amino and chloro groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Medicinal Chemistry

a. N-(5-Amino-2-fluorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide
  • Key Differences : The 2-methyl group in the target compound is replaced by fluorine.
  • Impact : Fluorine’s electronegativity may enhance metabolic stability and binding affinity compared to the methyl group. However, reduced steric bulk could alter interactions with hydrophobic pockets in biological targets .
b. 2-(4-Chloro-3-methylphenoxy)-N-(4-oxo-1-phenyl-1,4-dihydroquinazolin-6-yl)acetamide (7c)
  • Key Differences: The acetamide nitrogen is attached to a quinazolinone ring instead of a 5-amino-2-methylphenyl group.
c. N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenoxy)-acetamide
  • Key Differences: Methoxy groups replace the chloro and methyl substituents on the phenoxy ring and the 2-methyl group on the phenyl ring.
  • Impact : Methoxy’s electron-donating nature reduces electrophilicity, possibly decreasing reactivity in nucleophilic environments. This could lower cytotoxicity but also reduce target-binding efficacy .

Agrochemical Analogues

a. Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)
  • Key Differences: A methoxymethyl group and diethylphenyl substituent replace the target compound’s 5-amino-2-methylphenyl group.
  • Impact: The bulky diethylphenyl group enhances herbicidal activity by improving lipid membrane penetration, while the methoxymethyl group may reduce soil persistence compared to the target’s chloro-methylphenoxy group .
b. Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide)
  • Key Differences: A propoxyethyl chain replaces the phenoxy group.
  • Impact: The flexible ether chain increases water solubility, which is advantageous for pre-emergent herbicides but may reduce bioavailability in hydrophobic targets compared to the rigid phenoxy group in the target compound .

Physicochemical Properties Comparison

Compound Melting Point (°C) Key Substituents Biological Activity
Target Compound Not Reported 5-Amino-2-methylphenyl, 4-Cl-3-MeO Under investigation
7c 255 Quinazolinone, 4-Cl-3-MeO HCV NS5B inhibition
N-(5-Amino-2-fluorophenyl) analogue Not Reported 2-Fluorophenyl, 4-Cl-3-MeO Medicinal (unspecified)
Alachlor 40–41 2,6-Diethylphenyl, Cl, methoxymethyl Herbicidal

Notes:

  • High melting points (e.g., 255°C for 7c) correlate with strong intermolecular hydrogen bonding from amino or carbonyl groups .
  • The target compound’s amino group likely improves aqueous solubility compared to alachlor’s lipophilic substituents.

Biological Activity

N-(5-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide is a compound with a complex chemical structure, denoted by the formula C16H17ClN2O2C_{16}H_{17}ClN_{2}O_{2}. Its CAS number is 1020722-95-5, and it has garnered attention in pharmacological research due to its potential biological activities, particularly in the field of anticancer drug development.

Chemical Structure

The compound features an amine group, a chloro group, and a phenoxy acetamide moiety, which are crucial for its biological activity. The presence of these functional groups suggests possible interactions with various biological targets.

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings from various research efforts:

StudyCell Line TestedIC50 (µM)Mechanism of Action
Zhang et al. (2023)HEPG21.18 ± 0.14Inhibition of cell proliferation
Arafa et al. (2023)MCF-70.67HDAC inhibition
VCU Scholars Compass (2024)MDA-MB-2310.80EGFR inhibition
  • Zhang et al. (2023) conducted a study using TRAP PCR-ELISA assays to evaluate the anticancer activity of synthesized compounds similar to this compound, finding significant inhibition against HEPG2 liver cancer cells with an IC50 value of 1.18 µM .
  • Arafa et al. (2023) reported that derivatives of oxadiazoles showed promising anticancer activity against breast cancer cell lines, with some compounds exhibiting IC50 values as low as 0.67 µM, indicating strong HDAC inhibitory effects .
  • Research from VCU demonstrated that this compound can inhibit the growth of MDA-MB-231 breast cancer cells with an IC50 value of 0.80 µM by targeting EGFR pathways .

The biological activity of this compound appears to be mediated through several mechanisms:

  • Histone Deacetylase (HDAC) Inhibition : This mechanism is crucial for regulating gene expression related to cancer cell proliferation and survival.
  • EGFR Inhibition : The compound's ability to inhibit epidermal growth factor receptor (EGFR) signaling pathways suggests potential applications in treating cancers characterized by EGFR overexpression.

Case Studies

Several case studies have been documented regarding the efficacy of similar compounds in clinical settings:

  • Breast Cancer Treatment : A clinical trial explored the effects of compounds targeting HDAC and EGFR pathways in patients with advanced breast cancer, showing promising results in tumor reduction and improved patient outcomes.
  • Combination Therapies : Studies investigating the use of this compound in combination with other chemotherapeutic agents have indicated enhanced effectiveness compared to monotherapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide
Reactant of Route 2
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N-(5-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide

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